molecular formula C5H11F3N2O2S B1381880 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide CAS No. 1803601-28-6

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

Cat. No. B1381880
M. Wt: 220.22 g/mol
InChI Key: QGLAOEYYBPVMNJ-UHFFFAOYSA-N
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Description

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the CAS Number: 1803601-28-6 . It has a molecular weight of 220.22 g/mol . The IUPAC name for this compound is 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide .


Molecular Structure Analysis

The InChI code for 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is 1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthetic and Analytical Applications

  • Sulfadiazine-Ortho-Vanillin Schiff Base Study : A study by Shahid et al. (2018) involved the synthesis and chemical characterization of a sulfadiazine-ortho-vanillin Schiff base, which included density functional theory (DFT) calculations and nonlinear optical (NLO) studies. This demonstrates the utility of sulfonamides in material science, particularly in the development of non-linear optical materials (Shahid et al., 2018).

Catalysis and Organic Synthesis

  • Efficient Organocatalyst for Asymmetric Reactions : Kano et al. (2009) described an axially chiral amino sulfonamide as an effective organocatalyst in the asymmetric Mannich reaction of N-Boc-protected imines with aldehydes, showcasing the role of sulfonamides in facilitating stereoselective synthesis (Kano, Yamaguchi & Maruoka, 2009).

Pharmaceutical and Medicinal Chemistry

  • Tautomeric Behavior in Bioorganic Chemistry : Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, highlighting its relevance in pharmaceutical and biological activities, which is crucial in medicinal chemistry (Erturk, Gumus, Dikmen & Alver, 2016).
  • Carbonic Anhydrase Inhibition Studies : Congiu et al. (2014) explored sulfonamides as inhibitors of carbonic anhydrase isoforms, revealing their potential as clinical candidates in antitumor and antimetastasis applications (Congiu, Onnis, Balboni & Supuran, 2014).
  • Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, providing insights into the metabolic pathways of a biaryl-bis-sulfonamide compound (Zmijewski et al., 2006).

Chemical Properties and Synthesis

  • Exploring Sulfonamide Reactivity : Wong et al. (2010) utilized the attenuated S(N)2 reactivity of a trifluoroethyl group in sulfonamides for synthesizing kinase inhibitors, highlighting the chemical properties and applications in the synthesis of therapeutics (Wong et al., 2010).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAOEYYBPVMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
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2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 3
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 4
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 5
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 6
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

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